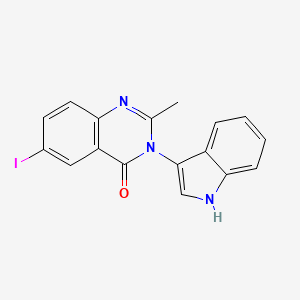

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one

Description

Properties

CAS No. |

655250-50-3 |

|---|---|

Molecular Formula |

C17H12IN3O |

Molecular Weight |

401.20 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-6-iodo-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H12IN3O/c1-10-20-15-7-6-11(18)8-13(15)17(22)21(10)16-9-19-14-5-3-2-4-12(14)16/h2-9,19H,1H3 |

InChI Key |

VEUAEQLVGJAKEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of palladium-catalyzed coupling reactions to introduce the indole moiety. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one against various pathogens.

Case Study: Inhibition of Staphylococcus aureus

In a study evaluating the compound's effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), it was found that the compound exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA ATCC 43300. This indicates strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA ATCC 43300 | 0.98 |

| Candida albicans ATCC 10231 | Not specified |

| Staphylococcus aureus | Not specified |

Antitumor Properties

The compound has also been investigated for its antitumor effects across various cancer cell lines.

Case Study: Antiproliferative Activity

In vitro studies demonstrated that several derivatives of the compound showed significant antiproliferative activity against human cancer cell lines. For instance, compounds derived from 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one displayed effective growth inhibition in cancer cells, suggesting potential applications in oncology .

| Cancer Cell Line | Compound Tested | Result |

|---|---|---|

| A549 (Lung) | 3k | Significant inhibition |

| MCF7 (Breast) | 3k | Significant inhibition |

| HeLa (Cervical) | 3k | Significant inhibition |

Antitubercular Activity

Another significant application of this compound is its antitubercular activity against Mycobacterium tuberculosis.

Case Study: Efficacy Against M. tuberculosis

Research indicated that 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one inhibited the growth of M. tuberculosis H37Rv at concentrations as low as 10 μg/mL over an extended period. The compound's ability to maintain bacterial growth inhibition for up to 41 days at this concentration underscores its potential as a lead compound for developing new antitubercular drugs .

| Concentration (μg/mL) | Days of Inhibition |

|---|---|

| 10 | 41 |

| 5 | 18 |

| 1 | 5 |

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among quinazolin-4(3H)-one derivatives include substitutions at positions 2, 3, and 5. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Position 2 : Methyl (target) vs. indol-3-yl (3q) or ethyl (16). Smaller substituents like methyl may improve synthetic yields compared to bulkier groups.

- Position 3: Indol-3-yl (target) vs. amino (11) or methylamino (16). Indole’s aromaticity may enhance binding to hydrophobic pockets in proteins.

- Position 6 : Iodo (target) vs. chloro (16) or unsubstituted (3a). Iodo’s electronegativity and size could influence reactivity and bioactivity.

Biological Activity

The compound 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHI NO

- Molecular Weight : 401.19 g/mol

- CAS Number : 71375687

Structural Representation

The compound features a quinazolinone core substituted with an indole group and an iodine atom, which is believed to enhance its biological activity.

Synthesis

The synthesis of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one typically involves the condensation of indole derivatives with appropriate quinazolinone precursors. A notable method includes the use of p-toluenesulfonic acid as a catalyst in acetonitrile, yielding moderate to high purity products after purification via column chromatography .

Antibacterial Activity

Recent studies have demonstrated that 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one exhibits significant antibacterial properties against various strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 μg/mL |

| Mycobacterium tuberculosis | 10 μg/mL (inhibition observed over 41 days) |

| Candida albicans | Not specified but noted for biofilm inhibition |

The compound's low MIC against MRSA indicates its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

In vitro studies have shown that certain derivatives of this quinazolinone exhibit antiproliferative effects on various cancer cell lines, including:

| Cell Line | Effect |

|---|---|

| A549 (lung cancer) | Significant growth suppression |

| HeLa (cervical cancer) | Moderate antiproliferative activity |

| MCF-7 (breast cancer) | Notable cytotoxicity |

Compounds derived from this structure have been linked to mechanisms that induce apoptosis and inhibit cell proliferation through various pathways .

The biological activity of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one is thought to involve:

- Inhibition of Protein Synthesis : By binding to bacterial ribosomes.

- Disruption of Biofilm Formation : Particularly against S. aureus, enhancing its efficacy in treating chronic infections.

- Induction of Apoptosis in Cancer Cells : Via modulation of key signaling pathways involved in cell survival and death .

Study on Antibacterial Efficacy

A recent study evaluated the compound's effectiveness against biofilm-forming strains of S. aureus. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm biomass, highlighting its potential role in managing infections associated with biofilms .

Study on Anticancer Properties

In another investigation, derivatives of this compound were tested against a panel of cancer cell lines. The results showed that these derivatives not only inhibited cell growth but also induced significant morphological changes indicative of apoptosis, suggesting a promising avenue for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one, and how do reaction parameters influence yield?

- Methodology : Utilize multi-step condensation reactions starting from indole derivatives and iodinated quinazolinone precursors. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid under reflux, followed by coupling with 3-acetylindole derivatives in the presence of a base like potassium carbonate (K₂CO₃) . Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) to enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How should spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) or DMSO-d₆. The indole NH proton typically appears as a singlet at δ 10–12 ppm, while the quinazolinone carbonyl (C=O) resonates at δ 160–165 ppm in ¹³C NMR .

- IR : Confirm the presence of C=O (1670–1690 cm⁻¹) and indole N-H (3400–3500 cm⁻¹) stretches .

- HRMS : Use electrospray ionization (ESI) in positive mode to verify the molecular ion peak ([M+H]⁺) with <2 ppm mass error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antibacterial activity using the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL . Assess antioxidant potential via DPPH radical scavenging assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis due to the iodine substituent, and how can SHELX software address them?

- Methodology : The heavy iodine atom introduces strong X-ray absorption and diffraction anomalies. Use SHELXL (part of the SHELX suite) for refinement, employing the "HKLF 4" format to handle anomalous dispersion effects. Adjust the SHELXD dual-space algorithm for phasing, and apply the SHELXE density modification tool to resolve electron density ambiguities . High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection are recommended to minimize thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the iodo and methyl substituents in bioactivity?

- Methodology : Synthesize analogs with substitutions at the 6-iodo (e.g., Br, Cl) and 2-methyl (e.g., ethyl, H) positions. Evaluate changes in antibacterial potency using MIC (minimum inhibitory concentration) assays and correlate with electronic (Hammett σ) and steric (Taft ES) parameters . For antioxidant activity, compare substituent effects on radical scavenging using computational methods (e.g., DFT to calculate HOMO-LUMO gaps) .

Q. How can researchers resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodology : Conduct meta-analyses of literature data, focusing on variables such as assay conditions (e.g., pH, solvent), cell lines, and compound purity. For example, discrepancies in antioxidant activity may arise from differences in DPPH assay protocols (e.g., incubation time, solvent polarity). Validate findings using orthogonal assays (e.g., ABTS or FRAP) and control for compound stability under experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.